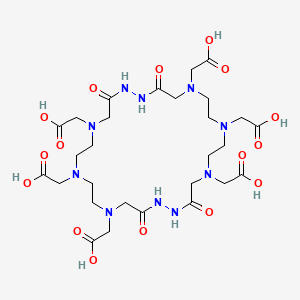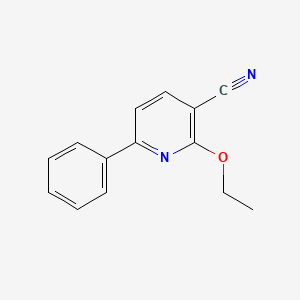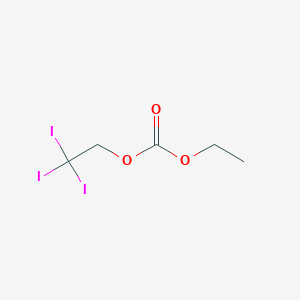
2,2',2'',2''',2'''',2'''''-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid is a complex organic compound characterized by its unique structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid typically involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and acetone. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various organic synthesis reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of specialized materials or chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid include other polyfunctional organic compounds with multiple functional groups and complex structures.
Uniqueness
The uniqueness of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid lies in its specific arrangement of functional groups and its potential for diverse applications in various scientific fields. This compound’s ability to undergo multiple types of chemical reactions and its interactions with various molecular targets make it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
143134-75-2 |
|---|---|
Molecular Formula |
C28H46N10O16 |
Molecular Weight |
778.7 g/mol |
IUPAC Name |
2-[5,11,18,21,24-pentakis(carboxymethyl)-3,13,16,26-tetraoxo-1,2,5,8,11,14,15,18,21,24-decazacyclohexacos-8-yl]acetic acid |
InChI |
InChI=1S/C28H46N10O16/c39-19-9-35(15-25(47)48)5-1-33(13-23(43)44)2-6-36(16-26(49)50)10-20(40)31-32-22(42)12-38(18-28(53)54)8-4-34(14-24(45)46)3-7-37(17-27(51)52)11-21(41)30-29-19/h1-18H2,(H,29,39)(H,30,41)(H,31,40)(H,32,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
InChI Key |
FCWOWGVFPINJIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)NNC(=O)CN(CCN(CCN(CC(=O)NNC(=O)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)

![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)
![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)



